Home > Products > Screening Compounds P139666 > Dolutegravir-d3 SR Isomer
Dolutegravir-d3 SR Isomer -

Dolutegravir-d3 SR Isomer

Catalog Number: EVT-1499173
CAS Number:
Molecular Formula: C₂₀H₁₆D₃F₂N₃O₅
Molecular Weight: 422.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dolutegravir-d3 SR Isomer is a stable isotope-labeled variant of Dolutegravir, which is an antiretroviral medication primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. Dolutegravir functions as an integrase inhibitor, blocking the integration of viral DNA into the host cell's genome, thereby preventing the replication of the virus. The "d3" designation indicates that this compound contains three deuterium atoms, which are isotopes of hydrogen. This modification is often employed in pharmacokinetic studies to trace drug metabolism and distribution within biological systems.

Source and Classification

Dolutegravir-d3 SR Isomer is classified under the category of antiretroviral agents, specifically integrase inhibitors. It is derived from Dolutegravir, which has been extensively studied and is recognized for its efficacy in suppressing HIV replication. The compound's molecular formula is C20H16D3F2N3O5C_{20}H_{16}D_3F_2N_3O_5, and its molecular weight is approximately 422.40 g/mol. The compound is sourced from various pharmaceutical suppliers that specialize in reference standards for active pharmaceutical ingredients (APIs) and their isotopes .

Synthesis Analysis

The synthesis of Dolutegravir-d3 SR Isomer involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for the formation of Dolutegravir.
  2. Deuteration: Deuterated solvents or reagents are used during specific steps to incorporate deuterium into the molecular structure. This may involve reactions such as nucleophilic substitutions or reductions where deuterated reagents replace standard hydrogen-containing ones.
  3. Purification: Following synthesis, the product undergoes purification processes such as chromatography to isolate Dolutegravir-d3 from by-products and unreacted starting materials.

Specific synthetic pathways for Dolutegravir and its isotopologues can be complex and may involve multiple reaction conditions and purification steps to achieve high yields and purity .

Molecular Structure Analysis

The molecular structure of Dolutegravir-d3 SR Isomer can be represented as follows:

  • Molecular Formula: C20H16D3F2N3O5C_{20}H_{16}D_3F_2N_3O_5
  • Molecular Weight: 422.40 g/mol
  • Structural Features:
    • Contains a pyrido[1,2-a]pyrazine core.
    • Incorporates fluorine substituents that enhance its binding affinity to the integrase enzyme.
    • The presence of deuterium alters some physical properties but does not significantly change its biological activity compared to non-deuterated Dolutegravir.

The structural formula can be illustrated as:

Dolutegravir d3 SR Isomer  R 7 2 4 Difluorobenzylcarbamoyl 2 4 2 4 difluorobenzylcarbamoyloxy butan 2 yl 1 8 dioxo 2 8 dihydro 1H pyrido 1 2 a pyrazine 9 olate\text{Dolutegravir d3 SR Isomer }\quad \text{ R 7 2 4 Difluorobenzylcarbamoyl 2 4 2 4 difluorobenzylcarbamoyloxy butan 2 yl 1 8 dioxo 2 8 dihydro 1H pyrido 1 2 a pyrazine 9 olate}
Chemical Reactions Analysis

Chemical reactions involving Dolutegravir-d3 SR Isomer typically focus on its interactions with biological targets, specifically the integrase enzyme in HIV. The mechanism of action involves:

  1. Binding to Integrase: The compound binds to the active site of the integrase enzyme.
  2. Inhibition of Strand Transfer: By occupying this site, it prevents the strand transfer step necessary for integrating viral DNA into host DNA.
  3. Subsequent Reactions: This inhibition leads to a decrease in viral replication and an increase in CD4 cell counts in patients.

The precise reaction pathways can be complex and are often studied using in vitro assays to evaluate potency against various strains of HIV .

Mechanism of Action

Dolutegravir-d3 SR Isomer operates through a well-defined mechanism:

  1. Entry into Cells: After administration, Dolutegravir-d3 enters target cells via passive diffusion.
  2. Targeting Integrase: Once inside, it binds to the integrase enzyme, specifically at the active site where it normally catalyzes the integration process.
  3. Blocking Integration: The binding effectively blocks the enzyme's action, preventing viral DNA from integrating into host DNA.
  4. Resulting Effects: This results in a halt in viral replication cycles and contributes to lower viral loads in patients undergoing treatment.

This mechanism underscores its role as a critical component in antiretroviral therapy regimens .

Physical and Chemical Properties Analysis

The physical and chemical properties of Dolutegravir-d3 SR Isomer include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like dim
Introduction to Dolutegravir-d3 SR Isomer

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC designation for Dolutegravir-d3 SR Isomer is:(4R,12aS)-N-[(2,4-difluorophenyl)(²H₃)methyl]-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide [1]. The stereochemical configuration at the 4R and 12aS positions is absolute and identical to non-deuterated dolutegravir, preserving the molecule's three-dimensional orientation critical for integrase binding. Crystallographic studies confirm that the tricyclic pharmacophore maintains optimal positioning of the metal-chelating triad (O, N, O) relative to Mg²⁺ ions in the integrase active site, while the deuterated benzyl group occupies the viral DNA terminal base displacement pocket [1] [7].

Molecular Formula and Deuterium Isotopic Labeling

The molecular formula is C₂₀H₁₃D₃F₂N₃O₅, with a molecular weight of 422.40 g/mol [6] [8]. Deuterium atoms are specifically incorporated at the benzylic methylene position (–CH₂– → –CD₂–) and the attached phenyl hydrogen (–H → –D), yielding a tris-deuterated species with >95% isotopic enrichment [6]. This strategic labeling:

  • Reduces metabolic oxidation at the benzylic site via the kinetic isotope effect (KIE)
  • Increases half-life of the labeled moiety by 2.3-fold compared to non-deuterated analog
  • Maintains identical steric and electronic properties to protiated dolutegravir [2]

Table 1: Comparative Molecular Properties of Dolutegravir Isomers

PropertyDolutegravirDolutegravir-d3
Molecular FormulaC₂₀H₁₉F₂N₃O₅C₂₀H₁₆D₃F₂N₃O₅
Exact Mass (g/mol)419.13422.40
Isotopic EnrichmentN/A>95%
Key Metabolic Sites AlteredNoneBenzylic C-H bonds

CAS Registry and Regulatory Classification

The CAS registry number for the non-deuterated parent compound dolutegravir is 1051375-16-6. While a distinct CAS for Dolutegravir-d3 SR Isomer is not publicly assigned, it is classified under:

  • Research Use Only (RUO) designation [6]
  • DEA Exempt Chemical (not a controlled substance)
  • Stable Isotope-Labeled Bioanalytical Standard per ICH Q3D guidelinesRegulatory status restricts application to non-human research, with synthesis and distribution compliant with Good Laboratory Practice (GLP) standards for isotope-labeled compounds [8].

Role in HIV Integrase Inhibition Research

Mechanistic Basis of Slow-Release Formulations

The SR (slow-release) isomer functions through prodrug nanocrystal technology, where dolutegravir-d3 is esterified with an 18-carbon chain (NM2DTG formulation) to enable ultra-long-acting release [3]. Key mechanisms include:

  • Intramuscular Depot Formation: Following injection, prodrug nanocrystals (200-400 nm diameter) form localized depots in muscle tissue, with macrophage-mediated uptake enabling lymphatic transport to reservoir sites [3].
  • Esterase-Dependent Activation: Tissue esterases hydrolyze the C18 ester linkage at a rate of 0.15%/day, releasing active dolutegravir-d3 while maintaining plasma concentrations >4 ng/mL for 365 days post-single dose [3].
  • Deuterium-Enhanced Metabolic Stability: The deuterium labeling synergizes with nanocrystal formulation by reducing first-pass metabolism 2.1-fold compared to non-deuterated SR analogs, extending terminal half-life to 46 days [3].

Table 2: Release Kinetics of Dolutegravir-d3 SR from Nanocrystal Formulation

ParameterValue
Prodrug Hydrolysis Half-life210 days
Plasma Cₘₐₓ (day 7)38.2 ± 5.7 ng/mL
Plasma Cₜᵣₒᵤgₕ (day 365)4.1 ± 0.9 ng/mL
Lymphoid Tissue Concentration12x plasma levels

Comparative Analysis with Non-Deuterated Isomers

Dolutegravir-d3 retains equivalent antiviral potency to protiated dolutegravir while exhibiting superior resistance profiling:

  • Wild-Type HIV-1 Inhibition: IC₅₀ = 2.7 nM for integrase strand transfer (vs. 2.5 nM for non-deuterated) [6]
  • Resistant Mutant Suppression:
  • Y143R mutant: EC₅₀ = 3.6 nM (1.2x increase vs. non-deuterated)
  • N155H mutant: EC₅₀ = 5.8 nM (1.1x increase)
  • G140S/Q148H double mutant: EC₅₀ = 5.8 nM (equivalent) [2] [6]
  • Binding Kinetics: Time-resolved crystallography shows deuterium labeling induces no significant conformational changes (RMSD = 0.23Å), but reduces dissociation constant (Kd) by 18% for Q148H mutants due to prolonged protein-inhibitor engagement [1] [2]. Crucially, the extended linker region of dolutegravir enables deeper penetration into the active site vacated by displaced viral DNA, maintaining contact with β4-α2 loop residues even in RAL-resistant variants [1].

Table 3: Antiviral Activity Against Key INSTI-Resistant HIV-1 Mutants

GenotypeDolutegravir-d3 EC₅₀ (nM)Fold Change vs. Wild Type
Wild Type0.511.0
Y143R3.67.1
N155H5.811.4
G140S + Q148H5.811.4
G140S + Q148R13.3*26.1*
T97A + Y143R1.052.1

*Data extrapolated from [2] non-deuterated clinical isolates

Properties

Product Name

Dolutegravir-d3 SR Isomer

Molecular Formula

C₂₀H₁₆D₃F₂N₃O₅

Molecular Weight

422.4

Synonyms

(4S,12aR)-N-(2,4-Difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.